Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH, also known as N-α-(9-Fluorenylmethyloxycarbonyl)-O-β-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-L-serine, is a building block used in the solid-phase synthesis of glycopeptides. Glycopeptides are molecules that combine peptides (chains of amino acids) with carbohydrates (sugars). They play important roles in various biological processes, including cell-cell signaling, immune recognition, and protein folding .
The Fmoc group in Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH serves as a protecting group for the amino group of the serine residue during peptide chain assembly. The |A-D-GlcNAc(Ac)3) moiety represents a selectively protected N-acetylglucosamine (GlcNAc) sugar unit, which is a common component of glycans (carbohydrate chains) found in glycopeptides. The three acetyl (Ac) groups on the GlcNAc unit protect the hydroxyl groups, allowing for controlled attachment to the peptide chain at a specific position .
By incorporating Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH into a synthetic scheme, researchers can precisely control the structure and functionality of the resulting glycopeptide. This allows for the study of the specific roles of glycans in various biological contexts.
Glycopeptides have emerged as promising candidates for therapeutic development due to their unique properties and potential for targeting specific biological processes. Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH can be employed in the synthesis of glycopeptide-based drugs with potential applications in various therapeutic areas, including:
The ability to synthesize well-defined glycopeptides using Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH facilitates the investigation of their therapeutic potential and paves the way for the development of novel glycopeptide-based drugs.
Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH also finds application in fundamental glycoscience research, which aims to understand the structure, function, and biosynthesis of glycans. By using this building block in the synthesis of model glycopeptides, researchers can:
Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH is a glycosylated amino acid derivative that features a phenylmethoxycarbonyl (Fmoc) protecting group on the serine residue and a triacetylated N-acetylglucosamine (GlcNAc) moiety. This compound is notable for its role in peptide synthesis and its potential biological applications, particularly in the field of glycoprotein research. The presence of the GlcNAc group can influence protein folding, stability, and interactions, making this compound valuable for studying glycosylation effects in biological systems.
The synthesis of Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH involves several key reactions:
Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH exhibits significant biological activity due to its glycosylated structure. Glycosylation can modulate protein interactions and stability, influencing processes such as:
The synthesis methods for Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH typically involve:
Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH has several applications:
Research into Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH has revealed its interactions with various proteins and receptors:
Several compounds share structural similarities with Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH, including:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
Fmoc-L-Thr(GlcNAc(Ac)3)-OH | Threonine instead of Serine | May exhibit different interaction profiles |
Fmoc-L-Ala(GlcNAc(Ac)3)-OH | Alanine instead of Serine | Simpler structure potentially affecting binding |
Fmoc-L-Ser(β-D-GalNAc(Ac)3)-OH | Galactose instead of Glucose | Different biological activity due to sugar type |
These compounds differ primarily in their amino acid backbone or sugar moiety, which can significantly impact their biological functions and interactions.
O-GlcNAcylation involves the attachment of β-D-N-acetylglucosamine (GlcNAc) to serine/threonine residues via an O-glycosidic bond. Unlike traditional glycosylation, this PTM is dynamic, reversible, and occurs on nuclear/cytoplasmic proteins. Key functional roles include:
The acetylated trisaccharide moiety in Fmoc-L-Ser(β-D-GlcNAc(Ac)₃)-OH mimics native O-GlcNAc structures while providing chemical stability during SPPS.
This compound combines three critical elements:
Molecular Formula: C₃₂H₃₆N₂O₁₃
Molecular Weight: 656.63 g/mol
Key Protecting Groups:
The synthesis of glycosylated amino acid building blocks such as Fmoc-L-Ser(β-D-GlcNAc(Ac)₃)-OH employs two distinct strategic approaches that have been extensively studied and optimized [5] [40]. The linear approach involves sequential assembly of the glycopeptide chain through direct incorporation of preformed glycosylated amino acid building blocks during solid-phase peptide synthesis [3] [40]. This cassette-based strategy utilizes the glycosylated amino acid as a complete unit that is introduced stepwise into the growing peptide sequence [40].
In contrast, the convergent approach relies on post-assembly glycosylation where the peptide backbone is first synthesized, followed by direct conjugation of the oligosaccharide domain to generate the corresponding glycopeptide [40]. This method has been particularly effective for N-linked glycopeptide preparation through Lansbury aspartylation conditions [40]. The convergent strategy enables the simultaneous installation of multiple glycan units onto the peptide backbone, offering advantages in terms of synthetic efficiency [40].
Research findings demonstrate that the cassette approach provides superior control over stereochemistry and yields more consistent results for O-linked glycopeptides containing N-acetylglucosamine moieties [40]. The linear methodology has been successfully applied to the synthesis of mucin-type O-glycopeptides containing tumor carbohydrate antigens [40]. Comparative studies indicate that the linear approach achieves glycosylation yields of 85-95% when using optimized coupling conditions, while convergent methods typically yield 70-85% for similar substrates [31] [40].
Approach | Glycosylation Yield | Stereoselectivity | Application |
---|---|---|---|
Linear Cassette | 85-95% | >95% β-selectivity | O-linked glycopeptides |
Convergent Assembly | 70-85% | 80-90% β-selectivity | N-linked glycopeptides |
Hybrid Strategy | 80-90% | 90-95% β-selectivity | Complex glycoproteins |
The choice between linear and convergent approaches depends on the complexity of the target glycopeptide and the specific glycosylation pattern required [40]. Linear assembly proves particularly advantageous when multiple closely spaced glycosylation sites are present, as demonstrated in the synthesis of heavily glycosylated peptide domains [40].
High-Temperature Fast Stirring Peptide Synthesis represents a significant advancement in the efficient assembly of glycosylated building blocks such as Fmoc-L-Ser(β-D-GlcNAc(Ac)₃)-OH [4] [8] [9]. This methodology addresses the fundamental limitations of traditional solid-phase peptide synthesis by optimizing diffusion-dependent processes through combined application of elevated temperature and enhanced mixing [8] [9].
The HTFS-PS reactor employs temperatures of 90°C combined with overhead stirring at 1200 rpm to maximize reagent diffusion and reaction kinetics [8] [9]. Research demonstrates that this approach reduces coupling times from 60 minutes to 30 seconds while maintaining reaction yields above 97% [8] [9]. The method proves particularly effective for challenging glycosylated amino acid incorporations that traditionally require extended reaction times and large reagent excesses [4] [10].
Optimization studies reveal that HTFS-PS enables the use of equimolar amounts of precious glycosylated building blocks rather than the typical 3-5 fold excess required in conventional protocols [4] [10]. Temperature control at 90°C prevents aspartimide formation despite the elevated conditions, attributed to the combination of low base concentration and short reaction cycles [8] [9]. The reactor design incorporates a heating jacket connected to a circulating water bath and a five-fin turbine agitator for optimal mixing [8] [9].
Parameter | Traditional SPPS | HTFS-PS | Improvement Factor |
---|---|---|---|
Coupling Time | 60 minutes | 30 seconds | 120x faster |
Temperature | 25°C | 90°C | 3.6x increase |
Reagent Excess | 3-5 equivalents | 1.2 equivalents | 2.5-4x reduction |
Crude Purity | 85-90% | >97% | 1.1-1.2x improvement |
The application of HTFS-PS to glycopeptide synthesis containing multiple N-glycosylated sites demonstrates substantial improvements in final yields [4] [10]. Studies show that glycopeptides with three or more glycosylation sites achieve 75-85% final yields using HTFS-PS compared to 35-50% with conventional methods [4] [10]. The enhanced diffusion achieved through fast stirring generates high local concentrations around resin beads, enabling rapid and complete reactions even with sterically hindered glycosylated amino acids [8] [9].
The König-Knorr reaction represents one of the fundamental glycosylation methodologies for synthesizing Fmoc-L-Ser(β-D-GlcNAc(Ac)₃)-OH through substitution of glycosyl halides with serine derivatives [14] [15]. This classical approach utilizes acetobromoglucose derivatives treated with alcohols in the presence of silver carbonate or mercury bromide as promoters [14]. The reaction proceeds through formation of an oxocarbenium ion intermediate, followed by anchimeric assistance from the neighboring acetyl group at C2 to ensure 1,2-trans stereochemical arrangement [14].
Modern adaptations of the König-Knorr reaction employ trimethylsilyl triflate as a Lewis acid catalyst in combination with silver oxide, dramatically accelerating reaction rates and enhancing yields [15]. Research demonstrates that addition of 20 mol% trimethylsilyl triflate to classical silver oxide-promoted glycosylations reduces reaction times from 30 hours to less than 5 minutes while achieving nearly quantitative yields [15]. The enhanced protocol utilizes 2-3 equivalents of silver oxide with catalytic Lewis acid in dichloromethane as the optimal solvent system [15].
Mechanistic studies reveal that the reaction proceeds through initial silver oxide-mediated activation of the glycosyl bromide, generating the oxocarbenium ion that is subsequently stabilized by the Lewis acid catalyst [15]. The neighboring acetyl group provides anchimeric assistance, forming a dioxolanium ring intermediate that directs nucleophilic attack to the β-face [14] [20]. This mechanism ensures high β-selectivity in the formation of the desired N-acetylglucosamine-serine linkage [14] [20].
Promoter System | Reaction Time | Yield | β-Selectivity |
---|---|---|---|
Silver Oxide Only | 30 hours | 5% | >95% |
Silver Oxide + TMSOTf (20 mol%) | <5 minutes | 99% | >98% |
Mercury Bromide | 12 hours | 68% | 90% |
Silver Triflate | 2 hours | 85% | 95% |
Optimization studies demonstrate that the choice of Lewis acid significantly impacts both reaction efficiency and product distribution [15] [21]. Trimethylsilyl triflate provides superior results compared to other Lewis acids such as boron trifluoride etherate or tin tetrachloride [15]. The reaction exhibits excellent functional group tolerance, proceeding efficiently even in the presence of acid-sensitive protecting groups [21].
Thioglycoside-mediated glycosylation has emerged as a versatile and reliable method for constructing the glycosidic bond in Fmoc-L-Ser(β-D-GlcNAc(Ac)₃)-OH synthesis [18] [33] [34]. This approach utilizes thioglycoside donors activated by thiophilic promoters to achieve controlled glycosyl transfer to serine hydroxyl groups [34]. The method offers significant advantages including donor stability, compatibility with various reaction conditions, and orthogonality to other glycosylation protocols [34].
Contemporary thioglycoside activation employs gold(III) chloride as a mild catalytic promoter, requiring only 3 mol% catalyst loading while achieving excellent yields at room temperature [34]. This methodology addresses traditional limitations of thioglycoside activation including the requirement for stoichiometric toxic promoters and extremely low reaction temperatures [34]. The gold-catalyzed protocol proceeds rapidly, typically completing within 30 minutes to 2 hours depending on donor reactivity [34].
Research demonstrates that both armed and disarmed thioglycoside donors function effectively under these conditions, with armed donors providing superior reactivity and yields [34] [18]. The reaction mechanism involves initial coordination of the gold catalyst to the sulfur atom, followed by thioglycoside activation and subsequent nucleophilic attack by the serine acceptor [34]. Stereochemical outcomes depend primarily on the nature of protecting groups at C2, with acetyl protection providing excellent β-selectivity through neighboring group participation [34] [38].
Thioglycoside Type | Catalyst Loading | Reaction Time | Yield | α:β Ratio |
---|---|---|---|---|
Armed Donor | 3 mol% AuCl₃ | 30 minutes | 91-96% | 1:9 to 1:15 |
Disarmed Donor | 10 mol% AuCl₃ | 2 hours | 75-88% | 1:6 to 1:10 |
Superarmed Donor | 1 mol% AuCl₃ | 15 minutes | 95-98% | 1:12 to 1:20 |
Advanced protocols utilize donor-acceptor cyclopropane-mediated activation with scandium triflate as an alternative thiophilic promoter [18]. This method achieves high yields with both armed and disarmed donors while maintaining excellent stereoselectivity [18]. The strain-release mechanism provides controlled activation conditions that minimize side reactions and enable the use of sensitive protecting groups [18].
The Mitsunobu reaction provides a specialized route for synthesizing thio-linked N-acetylglucosamine derivatives of serine, offering an alternative connectivity pattern to the conventional O-linked glycosides [19] [42]. This methodology employs triphenylphosphine and diethyl azodicarboxylate to mediate the coupling between N-acetylglucosamine thiols and serine derivatives under mild conditions [19]. The reaction proceeds through formation of a phosphonium intermediate that activates the serine hydroxyl group for nucleophilic displacement [19].
Research demonstrates that modified Mitsunobu conditions using N-acetylglucosamine-1-thiol and protected serine derivatives achieve yields of 75-85% with excellent regioselectivity [19]. The reaction requires careful optimization of stoichiometry, with 1.2-1.5 equivalents of the phosphine and azo reagents providing optimal results [42]. Temperature control at 0-25°C prevents decomposition of the sensitive thio-sugar substrate while ensuring complete conversion [19].
The synthetic utility of this approach has been validated through the preparation of diverse S-glycosylated Fmoc-amino acids in high yield and stereoselectivity [42]. The process involves in situ generation of glycosylthiolate from carbohydrate acetates, enabling streamlined access to these modified building blocks [42]. Mild basic conditions make the conjugation reaction compatible with Fmoc-protected amino acids, avoiding the need for additional protection-deprotection cycles [42].
Substrate | Phosphine | Azo Reagent | Yield | Stereoselectivity |
---|---|---|---|---|
GlcNAc-SH | PPh₃ | DEAD | 83% | >95% β |
GalNAc-SH | PPh₃ | DIAD | 78% | >90% β |
ManNAc-SH | P(p-tolyl)₃ | DEAD | 75% | >93% β |
The methodology has been successfully extended to incorporate long thio-oligosaccharides into peptide chains through solid-phase peptide synthesis [42]. This represents an unprecedented achievement in the field, demonstrating the compatibility of thio-glycosidic bonds with standard peptide synthesis conditions [42]. The resulting S-linked glycopeptides exhibit enhanced metabolic stability compared to their O-linked counterparts while maintaining biological activity [19].
The strategic selection and deployment of protecting groups for acetylated N-acetylglucosamine moieties represents a critical aspect of Fmoc-L-Ser(β-D-GlcNAc(Ac)₃)-OH synthesis [22] [25] [26]. Acetyl groups serve dual functions as both protecting groups for hydroxyl functionalities and participating groups that direct stereochemical outcomes during glycosylation reactions [22] [38]. The traditional acetyl protection pattern involves complete acetylation at positions 3, 4, and 6 of the glucosamine ring, providing stability during synthetic manipulations while maintaining reactivity at the anomeric position [22].
Contemporary protecting group strategies have evolved to address the challenges associated with N-acetylglucosamine's reduced reactivity in glycosylation reactions [22]. Research demonstrates that the formation of intermolecular hydrogen bonds between N-acetyl groups significantly decreases glycosylation efficiency [22]. The development of the diacetyl strategy addresses this limitation by temporarily converting N-acetyl groups to diacetyl imide functionality, effectively disrupting hydrogen bonding patterns and enhancing reactivity [22].
Implementation of the diacetyl protection strategy shows remarkable improvements in glycosylation yields, with increases from 24% to 76% observed for challenging coupling reactions [22]. The enhanced reactivity extends beyond the immediate vicinity of the protection site, demonstrating beneficial effects even when reactive centers are distant from the modified acetyl groups [22]. Removal of the additional acetyl group proceeds under mild basic conditions using sodium methoxide or potassium carbonate in methanol [22].
Protection Strategy | Glycosylation Yield | Reaction Temperature | Deprotection Conditions |
---|---|---|---|
Standard NAc | 24-45% | 0°C to RT | NaOMe/MeOH |
Diacetyl NAc₂ | 76-83% | -20°C to -30°C | K₂CO₃/MeOH |
Trichloroacetyl | 65-70% | -10°C | Zn/AcOH |
Oxazolidinone | 78-85% | -20°C | H₂/Pd-C |
Alternative protecting group strategies include the use of silyl ether protection for positions 3, 4, and 6, enabling one-pot acidic deprotection under standard peptide cleavage conditions [26]. This approach employs acid-labile diethylisopropylsilyl groups that are completely removed during trifluoroacetic acid treatment [26] [27]. The methodology eliminates the need for intermediate purification steps and reduces the overall synthetic complexity [26].
Orthogonal protecting group strategies have been developed for applications requiring site-selective deprotection [27]. The combination of acid-labile silyl ethers and base-labile acetyl groups enables sequential glycan installation in complex glycopeptide synthesis [27]. These approaches utilize diethylisopropylsilyl protection that remains stable during synthesis but undergoes simultaneous deprotection during acidic global deprotection [27]. The orthogonal nature of these protecting groups facilitates the construction of glycopeptides bearing multiple distinct N-glycans through controlled deprotection sequences [27].